Structural Differentiation: Indole C-3 vs. C-4 Linkage Position Defines Unique Pharmacophore Space
The target compound features a methanone bridge at position 3 of the 1-methylindole ring. The nearest commercially cataloged analog, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone (Ambinter AMB15741487), differs solely by the position of the isoquinoline-methanone attachment on the indole (C-3 vs. C-4). This positional isomerism generates distinct electrostatic and steric surfaces that are expected to produce divergent biological recognition profiles, although direct published pharmacological comparison is absent [1]. The fact that both isomers are separately cataloged by different vendors and not treated as interchangeable underscores their chemical and presumed biological distinctness.
| Evidence Dimension | Molecular topology and isomeric identity |
|---|---|
| Target Compound Data | Indole C-3 linkage; molecular weight = 350.41 g/mol; formula C21H22N2O3 |
| Comparator Or Baseline | Indole C-4 linkage isomer (AMB15741487); molecular weight = 350.411 g/mol; formula C21H22N2O3 |
| Quantified Difference | Identical molecular formula and mass; positional isomerism at indole substitution (C-3 vs. C-4); no direct comparative bioassay data available |
| Conditions | Chemical identity comparison based on vendor catalog entries |
Why This Matters
For procurement, positional isomerism is a critical purity and identity specification; the C-3 isomer cannot substitute for the C-4 isomer in structure-based screening without risking divergent hit profiles.
- [1] Ambinter. AMB15741487: (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone. View Source
